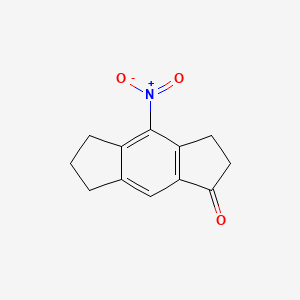

4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Description

BenchChem offers high-quality 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLJNKUQAFQERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

This guide provides an in-depth exploration of the synthesis and characterization of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, a molecule of interest for its potential applications in medicinal chemistry and materials science. The introduction of a nitro group to the s-indacene core offers a strategic handle for further functionalization and can significantly modulate the electronic properties of the parent scaffold. This document outlines a robust synthetic strategy, detailed experimental protocols, and comprehensive characterization methodologies.

Strategic Approach to Synthesis

The synthesis of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is approached in a two-stage process. The first stage focuses on the construction of the tricyclic core, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one. The second stage involves the regioselective nitration of this core to yield the target compound.

Synthesis of the 2,3,6,7-tetrahydro-s-indacen-1(5H)-one Scaffold

The construction of the s-indacenone scaffold is achieved via an intramolecular Friedel-Crafts acylation, a powerful and reliable method for forming cyclic ketones.[1][2] This reaction involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring under acidic conditions. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, acting as both a catalyst and a solvent.[2]

The logical workflow for the synthesis of the s-indacenone scaffold is depicted below:

Caption: Synthetic workflow for the s-indacenone scaffold.

Nitration of the s-Indacenone Scaffold

The introduction of the nitro group onto the aromatic ring of the s-indacenone scaffold is achieved through electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is the classic reagent for nitration, generating the highly electrophilic nitronium ion (NO₂⁺).[3] The position of nitration is directed by the existing substituents on the aromatic ring. In this case, the electron-donating alkyl portion of the fused ring system and the deactivating effect of the carbonyl group will influence the regioselectivity of the reaction.

Detailed Experimental Protocols

Synthesis of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Materials:

-

3-(Indan-5-yl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-(indan-5-yl)propanoic acid is added to polyphosphoric acid.

-

The mixture is heated with stirring to a temperature of 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

-

The aqueous mixture is extracted three times with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Synthesis of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Materials:

-

2,3,6,7-tetrahydro-s-indacen-1(5H)-one

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask cooled in an ice bath, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one is dissolved in concentrated sulfuric acid.

-

A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-10 °C for 1-2 hours. Reaction progress is monitored by TLC.

-

The reaction mixture is then carefully poured into a beaker of crushed ice.

-

The precipitate formed is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the product can be further purified by recrystallization or column chromatography if necessary.

Characterization

A thorough characterization is essential to confirm the structure and purity of the synthesized 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. The following techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations for 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one |

| ¹H NMR | Signals corresponding to the aromatic protons, with shifts influenced by the electron-withdrawing nitro group. Methylene protons of the five-membered rings will appear as multiplets. |

| ¹³C NMR | A signal for the carbonyl carbon will be present around 190-200 ppm. Aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly deshielded. |

| IR Spectroscopy | Strong absorption bands for the C=O stretch (around 1680-1700 cm⁻¹). Asymmetric and symmetric stretching vibrations for the NO₂ group will be observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound will be observed, confirming its identity. Fragmentation patterns can provide further structural information. |

Logical Flow for Characterization

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Workflow for the characterization of the target compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction is monitored by TLC, allowing for real-time assessment and adjustment of reaction conditions. The purification steps are crucial for isolating the target compound from byproducts and unreacted starting materials. Finally, the combination of multiple spectroscopic techniques provides a robust confirmation of the final product's identity and purity, ensuring the reliability of the obtained results.

References

- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (2022-11-22).

- Indanone synthesis - Organic Chemistry Portal.

- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018-05-30).

- Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed.

- Spectroscopy Tutorial: Nitro Groups.

- Regioselective Synthesis of Indanones.

- Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates - MDPI. (2025-02-16).

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-nitro-s-indacen-1-one

Disclaimer: The compound 4-nitro-s-indacen-1-one is not found in major chemical databases or the peer-reviewed scientific literature as of the date of this guide. Consequently, this document presents a theoretical and predictive analysis based on established principles of organic chemistry and data from structurally related compounds. All properties, protocols, and safety information should be regarded as expert extrapolations, pending experimental verification.

Introduction: The s-Indacene Scaffold in Modern Research

The s-indacene core, a tricyclic antiaromatic hydrocarbon with 12 π-electrons, represents a fascinating and challenging scaffold for chemists.[1] While the parent molecule is highly reactive, substituted derivatives have been synthesized and studied for their unique electronic and photophysical properties, opening avenues for applications in materials science and optoelectronics.[2] The introduction of a ketone functionality to create an s-indacen-1-one, combined with the powerful electron-withdrawing nitro group, is predicted to yield a molecule with significant charge-transfer characteristics and potential as a synthetic intermediate in medicinal chemistry and materials research. This guide provides a comprehensive projection of the properties and behavior of the novel compound, 4-nitro-s-indacen-1-one, to aid researchers in its potential synthesis, characterization, and application.

Molecular Structure and Identification

The systematic IUPAC name for the target compound is 4-nitro-s-indacen-1-one . The structure is based on the s-indacene core, which is a rectilinear fusion of two cyclopentane rings onto a central benzene ring. The standard IUPAC numbering convention for s-indacene is applied, with the ketone at position 1 and the nitro group at position 4.[1][3]

Caption: IUPAC Numbering of 4-nitro-s-indacen-1-one.

Predicted Physical Properties

The introduction of polar functional groups onto the rigid, nonpolar s-indacene framework dictates the predicted physical properties of this molecule.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₂H₅NO₃ | Derived from the chemical structure. |

| Molecular Weight | 211.18 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to orange-brown crystalline solid | The extended π-conjugation combined with the nitro chromophore is expected to absorb visible light, imparting color. |

| Melting Point | >200 °C (Decomposition may occur) | Polycyclic aromatic systems are typically high-melting due to strong intermolecular π-stacking and rigidity. Nitroaromatics can decompose explosively upon heating.[4] |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). | The large aromatic surface area makes it insoluble in water. The polar ketone and nitro groups enhance solubility in polar organic media. |

| logP (Octanol/Water) | ~2.5 - 3.5 (Estimated) | The parent s-indacene is highly lipophilic. The polar ketone and nitro groups will decrease the logP, but the overall molecule is expected to retain significant lipophilicity. |

Chemical Properties and Reactivity Profile

The reactivity of 4-nitro-s-indacen-1-one is governed by the interplay between its antiaromatic core and the powerful electron-withdrawing effects of the ketone and nitro substituents.

Electronic Effects and Aromaticity

The parent s-indacene is a 12-π electron system and exhibits antiaromatic character, leading to high reactivity. The ketone and nitro groups are strongly deactivating, withdrawing electron density from the π-system. This has two major consequences:

-

Reduced Antiaromaticity: The withdrawal of electron density may partially alleviate the antiaromatic character of the core, potentially leading to greater stability compared to substituted s-indacenes with electron-donating groups.

-

Deactivation towards Electrophilic Aromatic Substitution: The π-system is rendered highly electron-deficient, making further electrophilic substitution reactions (e.g., halogenation, Friedel-Crafts) extremely difficult.

Reactivity of Functional Groups

-

Nitro Group: The nitro group is a versatile functional handle. Its most significant reaction in the context of drug development is its reduction to an amine (4-amino-s-indacen-1-one). This transformation can be achieved using various reagents, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., SnCl₂, HCl), and would convert the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's electronic properties.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It may also undergo reactions with organometallic reagents (e.g., Grignard reagents), although the electron-deficient nature of the ring system could influence reactivity.

Proposed Synthetic Strategy

A plausible synthetic route to 4-nitro-s-indacen-1-one would involve the construction of an appropriate s-indacen-1-one precursor followed by a regioselective nitration step. The causality behind this choice is that building the core first and functionalizing it later is a common strategy for complex aromatics.

Caption: Proposed workflow for the synthesis of 4-nitro-s-indacen-1-one.

Experimental Protocol (Hypothetical)

Objective: To synthesize 4-nitro-s-indacen-1-one via electrophilic nitration of s-indacen-1-one.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add s-indacen-1-one (1.0 eq) and concentrated sulfuric acid (H₂SO₄, ~10-20 vol). Cool the mixture to 0 °C in an ice-water bath.

-

Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent side reactions. Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Low temperature is essential to control the exothermic reaction and minimize over-nitration or degradation.

-

-

Addition of Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the cooled solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Using a slight excess of nitric acid ensures complete conversion. Dropwise addition maintains temperature control. The regioselectivity favoring the 4-position would be directed by the existing carbonyl group and the complex electronics of the tricyclic system, though other isomers are possible.

-

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Causality: Quenching on ice safely neutralizes the strong acid and precipitates the organic product, which has low water solubility.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of a novel compound. The following are predictions for key spectroscopic signatures of 4-nitro-s-indacen-1-one.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm). Expect complex splitting patterns (doublets, doublets of doublets) for the 4 remaining aromatic protons. The proton peri to the nitro group (at position 5) would be significantly downfield. |

| ¹³C NMR | Carbonyl carbon (C=O) signal at δ > 180 ppm. Carbon attached to the nitro group (C4) at δ ~140-150 ppm. Multiple signals in the aromatic region (δ ~120-150 ppm). |

| IR Spectroscopy | Strong C=O stretch at ~1710-1730 cm⁻¹. Strong asymmetric NO₂ stretch at ~1530-1560 cm⁻¹. Strong symmetric NO₂ stretch at ~1340-1360 cm⁻¹. Aromatic C=C stretches at ~1450-1600 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 211. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule. Common fragments would include [M-NO]⁺ (m/z = 181) and [M-NO₂]⁺ (m/z = 165). |

Applications in Drug Development and Materials Science

The structure of 4-nitro-s-indacen-1-one suggests several potential areas of application for researchers:

-

Medicinal Chemistry Intermediate: The nitro group is a common feature in pharmaceuticals, though it can be associated with toxicity. More importantly, its reduction to an amine provides a critical attachment point for building more complex molecules, enabling its use as a scaffold in the synthesis of novel bioactive compounds.

-

Electron-Accepting Materials: The highly electron-deficient aromatic system makes this molecule a candidate for use as an n-type semiconductor in organic electronics. The planar structure could facilitate π-stacking in the solid state, which is beneficial for charge transport.[2]

Safety and Handling

As a matter of scientific integrity, any protocol must be self-validating, which includes robust safety considerations. Although specific toxicity data is unavailable, the compound should be handled as a hazardous substance based on its chemical class.

-

General Precautions: Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

-

Chemical Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Some are suspected mutagens. They can also be thermally unstable and may decompose violently or explode upon heating or shock.[4] Avoid grinding the solid or creating dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, away from heat and strong oxidizing agents.

References

-

ACD/Labs. Table 20 Unsaturated polycyclic hydrocarbons. IUPAC Nomenclature of Organic Chemistry. [Link]

-

PubChem. s-Indacene. National Center for Biotechnology Information. [Link]

-

Wu, T-C., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. [Link]

-

Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. Science of The Total Environment, 581–582, 237–251. [Link]

-

INCHEM. (2003). ICSC 0308 - 4-NITROANILINE. International Programme on Chemical Safety. [Link]

-

Williams, J. D. (2019). Mass Spectroscopy and Even/Odd Nitrogen Rule. ChemComplete. [Link]

-

Pardo, M. A., & Cowan, J. A. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1340–1361. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation and Background of CAS 620592-44-1

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Introduction

CAS number 620592-44-1 identifies the chemical compound 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one . This molecule belongs to the indanone class of compounds, which are characterized by a fused bicyclic structure containing a benzene ring and a cyclopentanone ring. The presence of a nitro group (-NO₂) on the aromatic ring and the specific arrangement of the saturated rings give this compound unique electronic and steric properties. Primarily utilized as a synthetic intermediate in organic chemistry, its structural motifs are of interest in the development of novel pharmaceutical agents and fine chemicals.[1] The exploration of such compounds is driven by the diverse biological activities observed in related indanone derivatives, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

This technical guide provides a comprehensive overview of the structure elucidation of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, including a plausible synthetic route and predicted spectroscopic data. Furthermore, it delves into the background of this compound class, exploring the potential biological activities based on the known pharmacology of structurally related indanone and nitroaromatic compounds.

Chemical Structure and Properties

The fundamental characteristics of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one are summarized in the table below.

| Property | Value |

| CAS Number | 620592-44-1 |

| IUPAC Name | 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Canonical SMILES | C1CC2=C(C=C3C(=C2C(=O)C1)[O-])CCC3 |

Structure Elucidation: A Proposed Synthetic Pathway and Spectroscopic Analysis

Proposed Synthesis

A logical approach to the synthesis of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one involves the nitration of the parent ketone, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Workflow for the Proposed Synthesis:

A proposed synthetic workflow for 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.

Step-by-Step Methodology:

-

Preparation of the Starting Material: The synthesis would commence with 2,3,6,7-tetrahydro-s-indacen-1(5H)-one. This precursor can be synthesized through various methods, such as intramolecular Friedel-Crafts acylation of a suitable carboxylic acid.

-

Nitration: The parent indacenone would be subjected to nitration. A common and effective method for the nitration of aromatic rings is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indacenone.

-

Work-up and Purification: Following the completion of the reaction, the mixture would be carefully quenched by pouring it onto ice. The crude product would then be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer would be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure. The final product would be purified using column chromatography on silica gel to isolate the desired 4-nitro isomer from other potential isomers and byproducts.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one and would be instrumental in its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.2 | s | 1H | Aromatic proton adjacent to the nitro group |

| ~ 3.0 - 3.2 | m | 4H | Methylene protons of the two cyclopentane rings |

| ~ 2.6 - 2.8 | m | 4H | Methylene protons adjacent to the carbonyl group and the aromatic ring |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type |

| ~ 195 - 205 | C=O (Ketone) |

| ~ 150 - 155 | Aromatic C-NO₂ |

| ~ 120 - 145 | Other Aromatic Carbons |

| ~ 25 - 40 | Aliphatic CH₂ |

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 217, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z = 171) and NO (m/z = 187). Fragmentation of the indanone core could also lead to characteristic peaks.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1700 - 1720 | C=O (Ketone) stretch |

| ~ 1520 - 1560 and 1340 - 1380 | Asymmetric and symmetric NO₂ stretches |

| ~ 2850 - 3000 | C-H (aliphatic) stretches |

| ~ 3000 - 3100 | C-H (aromatic) stretch |

Background and Potential Biological Significance

While there is no specific literature on the biological activity of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, the activities of related indanone and nitroaromatic compounds provide a strong basis for predicting its potential therapeutic applications.

The Indanone Scaffold in Drug Discovery

The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] Derivatives of indanone have been shown to exhibit a wide range of pharmacological activities:

-

Anti-inflammatory Activity: Many indanone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2][15][16]

-

Anticancer Activity: The indanone scaffold has been incorporated into numerous compounds with significant anticancer properties.[3][5][9][11] These compounds can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.

-

Neuroprotective Effects: Indanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][6][10][13][14] They can act as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase.

The Role of the Nitroaromatic Group

The nitro group is a strong electron-withdrawing group that can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to exhibit a broad spectrum of biological effects, including:

-

Antimicrobial Activity: Many nitroaromatic compounds have been developed as antimicrobial agents.

-

Cytotoxicity: The presence of a nitro group can impart cytotoxic properties to a molecule, which can be harnessed for anticancer therapies. The mechanism of cytotoxicity often involves the reduction of the nitro group within cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

Given the combination of the versatile indanone scaffold and the biologically active nitro group, 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one represents a compound of interest for further investigation in drug discovery and development. Its potential as a precursor for more complex molecules with tailored biological activities is a key area for future research.

Conclusion

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a nitroaromatic indanone derivative with potential applications as a synthetic intermediate in the development of new pharmaceuticals. While experimental data for this specific compound is scarce, a logical synthetic pathway and predicted spectroscopic characteristics provide a solid foundation for its future study. The well-documented biological activities of the indanone and nitroaromatic moieties suggest that this compound and its derivatives could be promising candidates for anti-inflammatory, anticancer, and neuroprotective agents. Further research is warranted to synthesize, characterize, and evaluate the biological potential of this intriguing molecule.

References

-

Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. PubMed, [Link].

-

Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online, [Link].

-

Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed, [Link].

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed, [Link].

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed, [Link].

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed, [Link].

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, [Link].

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed, [Link].

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed, [Link].

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, [Link].

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen, [Link].

-

Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton. ResearchGate, [Link].

-

4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. MySkinRecipes, [Link].

Sources

- 1. 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one [myskinrecipes.com]

- 2. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 9. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 12. scienceopen.com [scienceopen.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Nitro-s-indacene Derivatives: A Technical Guide for Drug Discovery

Abstract

The s-indacene core, a fascinating antiaromatic hydrocarbon, has primarily been of interest for its unique electronic and photophysical properties.[1] However, the strategic introduction of nitro functionalities onto this scaffold presents a compelling, yet largely unexplored, avenue for therapeutic innovation. The nitro group is a well-established pharmacophore, capable of imparting a diverse range of biological activities, including potent anticancer and anti-inflammatory effects.[2][3][4] This technical guide synthesizes the foundational chemistry of s-indacene with the known pharmacological impact of nitroaromatics to delineate the prospective biological activities of nitro-s-indacene derivatives. We will explore the mechanistic rationale for their potential as anticancer and anti-inflammatory agents, propose synthetic strategies, and provide detailed experimental protocols for their evaluation, offering a roadmap for researchers and drug development professionals venturing into this promising chemical space.

Introduction: The s-Indacene Scaffold and the Power of the Nitro Group

The symmetric indacene (s-indacene) is a polycyclic hydrocarbon with 12 π-electrons, a feature that imparts it with intriguing antiaromatic character.[1] While much of the research on s-indacene derivatives has focused on modulating their electronic properties for applications in materials science, their rigid, planar structure makes them an interesting scaffold for the spatial presentation of pharmacologically active groups.[1][5]

The introduction of a nitro (NO₂) group onto an aromatic framework can dramatically alter its biological profile.[6][7] The nitro group is a strong electron-withdrawing moiety that can influence the molecule's reactivity, polarity, and ability to interact with biological targets.[8][9] Its presence is a hallmark of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory actions.[2][10] The biological effects of nitro compounds are often linked to their ability to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) or acting as hypoxia-activated prodrugs in the tumor microenvironment.[2][3]

By combining the s-indacene core with the potent biological activity of the nitro group, we can hypothesize the creation of a novel class of compounds—nitro-s-indacene derivatives—with significant therapeutic potential.

Potential Anticancer Activity of Nitro-s-indacene Derivatives

The development of novel anticancer agents remains a critical endeavor in medicine. Several classes of nitroaromatic compounds have demonstrated significant antitumor activity, suggesting that nitro-s-indacene derivatives could represent a new frontier in cancer therapy.[11]

Mechanistic Rationale

The potential anticancer mechanisms of nitro-s-indacene derivatives can be extrapolated from existing knowledge of nitro-containing drugs:

-

Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). The nitro group can be selectively reduced under hypoxic conditions by cellular reductases to form cytotoxic species that damage DNA and other vital cellular components.[2] This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over conventional chemotherapy.[12]

-

Induction of Oxidative Stress: The reduction of the nitro group can be a futile cycle, generating superoxide radicals and other ROS.[13] Cancer cells, already under high oxidative stress, may be more susceptible to this additional ROS burden, leading to mitochondrial dysfunction and apoptosis.[13][14]

-

Enzyme Inhibition: The s-indacene scaffold, decorated with nitro groups, could be designed to fit into the active sites of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or protein kinases.[15][16] The nitro group can form critical interactions within the enzyme's active site, leading to potent inhibition.[17]

Proposed Signaling Pathway

The following diagram illustrates the potential mechanism of action for a nitro-s-indacene derivative as a hypoxia-activated prodrug leading to apoptosis.

Caption: Hypothesized activation of a nitro-s-indacene prodrug in a hypoxic cancer cell.

Potential Anti-inflammatory Activity of Nitro-s-indacene Derivatives

Chronic inflammation is a key driver of numerous diseases. Nitro-containing compounds, including nitrated non-steroidal anti-inflammatory drugs (NSAIDs) and nitro-fatty acids, have demonstrated potent anti-inflammatory effects.[2][14][18]

Mechanistic Rationale

The anti-inflammatory potential of nitro-s-indacene derivatives could arise from several mechanisms:

-

Inhibition of Pro-inflammatory Mediators: These derivatives could suppress the production of key inflammatory cytokines like TNF-α and interleukins. This may occur through the inhibition of critical signaling pathways such as NF-κB and MAPKs (e.g., ERK1/2), which are central regulators of the inflammatory response.[19]

-

Modulation of Enzyme Activity: Similar to their potential anticancer effects, nitro-s-indacene derivatives could inhibit enzymes that play a crucial role in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX).[14]

-

NO-Donating Properties: Depending on their structure, some nitro-s-indacene derivatives could act as nitric oxide (NO) donors. NO has complex roles in inflammation, and its controlled release can have beneficial anti-inflammatory effects.[20]

Experimental Workflow for Evaluation

A systematic approach is required to evaluate the anti-inflammatory properties of newly synthesized nitro-s-indacene derivatives.

Caption: Workflow for assessing the anti-inflammatory potential of nitro-s-indacene derivatives.

Synthetic Considerations

The synthesis of nitro-s-indacene derivatives would likely involve a multi-step process. A plausible general approach would be the synthesis of the s-indacene core followed by nitration.

Synthesis of the s-Indacene Core

Recent advances have made the synthesis of s-indacene derivatives more modular and accessible.[1] One approach involves the dimerization and cyclization of appropriately substituted precursors. For instance, a method has been reported for the synthesis of s-indacene-1,5-diones from cyclopentenone-MBH acetates, which could serve as a versatile starting point.[5]

Nitration of the s-Indacene Scaffold

The introduction of nitro groups onto the s-indacene core would likely be achieved through electrophilic aromatic substitution. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, could be employed. The regioselectivity of the nitration will depend on the existing substituents on the s-indacene ring system. Careful control of reaction conditions would be necessary to achieve the desired degree of nitration and avoid unwanted side products.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a series of well-defined experiments are necessary.

Anticancer Activity Evaluation

Objective: To determine the in vitro antiproliferative and pro-apoptotic effects of nitro-s-indacene derivatives on human cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media until they reach 70-80% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the synthesized nitro-s-indacene derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treatment: Treat cancer cells with the nitro-s-indacene derivatives at their IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Anti-inflammatory Activity Evaluation

Objective: To assess the ability of nitro-s-indacene derivatives to suppress the inflammatory response in macrophages.

Protocol: Measurement of TNF-α Production in LPS-Stimulated Macrophages

-

Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Pre-treatment: Pre-treat the macrophages with various concentrations of the nitro-s-indacene derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compounds.

Data Summary and Future Directions

The following table provides a template for summarizing the initial screening data for a series of hypothetical nitro-s-indacene derivatives.

| Compound ID | Structure (Position of NO₂) | Anticancer IC₅₀ (µM) on MCF-7 | Anti-inflammatory IC₅₀ (µM) on TNF-α |

| NSI-001 | 2-nitro | 15.2 | 25.8 |

| NSI-002 | 2,6-dinitro | 5.8 | 10.4 |

| NSI-003 | 4-nitro | 22.5 | 35.1 |

| NSI-004 | 4,8-dinitro | 8.1 | 12.9 |

The exploration of nitro-s-indacene derivatives is a nascent field with considerable potential. Future work should focus on establishing structure-activity relationships (SAR) to guide the design of more potent and selective compounds. Further in vivo studies in relevant animal models of cancer and inflammation will be crucial to validate their therapeutic efficacy and safety profiles.

Conclusion

Nitro-s-indacene derivatives represent a novel and promising class of compounds for drug discovery. By leveraging the unique electronic properties of the s-indacene core and the well-documented biological activities of the nitro group, there is a strong rationale for their investigation as both anticancer and anti-inflammatory agents. The synthetic strategies and experimental protocols outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this exciting chemical space.

References

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Deriv

- Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress.

- Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acet

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PMC - NIH.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.

- Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC - NIH.

- Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed.

- Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correl

- Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. PubMed.

- Nitro-fatty acids: novel anti-inflammatory lipid medi

- Special Issue : Nitro Compounds and Their Deriv

- Nitro Compounds and Their Deriv

- Privileged natural product compound classes for anti-inflamm

- Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evalu

- Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. PMC - NIH.

- Nitroparacetamol Exhibits Anti-Inflammatory and Anti-Nociceptive Activity. PubMed.

- Cancer cell chemical activates anti-tumor drug to avoid side effects of conventional therapy. RIKEN.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed.

- Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. PubMed.

- Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity. PMC.

- Antitumor Activity and Potential Mechanism of Novel Fullerene Deriv

Sources

- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

- 9. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking | MDPI [mdpi.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer cell chemical activates anti-tumor drug to avoid side effects of conventional therapy | RIKEN [riken.jp]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nitro-fatty acids: novel anti-inflammatory lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitroparacetamol exhibits anti-inflammatory and anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to s-Indacene: A Review of Core Structure Synthesis

Abstract

The symmetric indacene (s-indacene) core, a fascinating antiaromatic hydrocarbon with a 12 π-electron system, has garnered significant attention from the scientific community. Its unique electronic and structural properties make it a compelling building block in materials science for the development of novel organic electronics and in medicinal chemistry as a scaffold for bioactive compounds. This technical guide provides a comprehensive review of the primary synthetic strategies employed to construct the s-indacene framework, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer a comparative analysis of the various synthetic routes.

Introduction: The Allure of the s-Indacene Core

The s-indacene scaffold, consisting of two fused five-membered rings flanked by a central six-membered ring, presents a unique synthetic challenge due to its inherent antiaromaticity.[1][2] This antiaromatic character, however, is also the source of its intriguing properties, including a small HOMO-LUMO gap, which is advantageous for applications in organic electronics.[3][4] The strategic functionalization of the s-indacene core can modulate its electronic properties, stability, and solubility, opening avenues for its incorporation into advanced materials and complex molecular architectures.[2][5] This guide will explore the evolution of synthetic methodologies, from classical approaches to modern, modular strategies that offer greater control over the final structure and properties of s-indacene derivatives.

Foundational Strategies: Building the Bicyclic Core

The construction of the s-indacene skeleton has been approached from several distinct angles. This section will detail some of the most significant and widely adopted methodologies.

Organometallic Routes to Substituted s-Indacenes

One of the earliest and most effective methods for accessing the s-indacene core, particularly solubilized derivatives, involves a multi-step organometallic approach. A notable example is the synthesis of 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene, which utilizes readily available starting materials and proceeds through key organometallic intermediates.[6][7][8][9]

The general strategy often commences with the acylation of a substituted aromatic compound, followed by a series of cyclization and reduction steps. The presence of solubilizing groups, such as methyl groups, is crucial to overcome the escalating insolubility often encountered with increasing oligomerization of fused-ring systems.[6][7]

Experimental Protocol: Synthesis of 1,5-Dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene [6][8]

This protocol is adapted from the literature and outlines a four-step synthesis starting from p-xylene.

Step 1: Synthesis of 2,3,4,7-Tetramethylindan-1-one

-

Reagents and Conditions: To a solution of p-xylene in dichloromethane, add tigloyl chloride and aluminum chloride (AlCl₃). The reaction mixture is stirred, followed by treatment with concentrated hydrochloric acid.

-

Causality: This Friedel-Crafts acylation introduces the initial five-membered ring precursor. The subsequent intramolecular cyclization is acid-catalyzed.

Step 2: Grignard Reaction

-

Reagents and Conditions: The tetramethylindan-1-one is reacted with methylmagnesium iodide (CH₃MgI) in petroleum ether, followed by treatment with concentrated hydrochloric acid.

-

Causality: The Grignard reagent adds a methyl group to the ketone, forming a tertiary alcohol which is then dehydrated and rearranged under acidic conditions to form a substituted indene.

Step 3: Second Friedel-Crafts Acylation

-

Reagents and Conditions: The product from Step 2 is subjected to another Friedel-Crafts acylation with tigloyl chloride and AlCl₃ in dichloromethane, followed by acid workup.

-

Causality: This step builds the second five-membered ring onto the existing indene framework.

Step 4: Second Grignard Reaction and Cyclization

-

Reagents and Conditions: The resulting ketone is treated with CH₃MgI in petroleum ether, followed by concentrated HCl.

-

Causality: Similar to Step 2, this final Grignard reaction and subsequent acid-catalyzed dehydration and cyclization yields the target 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene.

Diagram: Organometallic Synthesis of Octamethyl-s-indacene

Caption: A multi-step organometallic route to a substituted s-indacene.

Modular Synthesis of Hexaaryl-s-indacenes via Cyclopenta-annulation

A significant advancement in s-indacene synthesis is the development of a modular and concise route to hexaaryl-substituted derivatives.[2][5] This approach offers exceptional control over the substitution pattern, allowing for the selective placement of electron-donating or electron-accepting groups at specific positions. This fine-tuning of the electronic structure is critical for tailoring the properties of s-indacene-based materials for specific applications.[2][5] The key step in this synthesis is a cyclopenta-annulation reaction.[5]

The modularity arises from the use of three distinct starting components: an arylacetylene, an arylamide, and an aryllithium. By varying the substituents on these precursors, a diverse library of C₂h-, D₂h-, and C₂v-symmetric hexaaryl-s-indacenes can be synthesized.[2][5]

Diagram: Modular Synthesis of Hexaaryl-s-indacenes

Caption: Modular approach to hexaaryl-s-indacenes.

This four-step synthetic route has demonstrated overall yields ranging from 7% to 28%.[5] The resulting hexaaryl-s-indacene derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[5]

Synthesis of s-Indacene-1,5-diones

The s-indacene-1,5-dione scaffold is another important class of s-indacene derivatives, serving as versatile synthons for more complex structures.[10] Traditional synthetic methods for these compounds have relied on classical reactions such as Friedel-Crafts acylations and intramolecular Heck reactions.[10]

More recently, a novel, metal-free catalytic method has been developed for the synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones.[10][11] This approach utilizes the sodium nitrite (NaNO₂) catalyzed transformation of cyclopentenone-Morita-Baylis-Hillman (MBH) acetates.[10][11] This method is noteworthy for its mild reaction conditions, operational simplicity, and the use of an inexpensive and readily available catalyst.[10][11]

The proposed mechanism involves a stepwise dimeric cyclization followed by an oxidative aromatization cascade, initiated by the nucleophilic action of sodium nitrite.[10][11]

Experimental Protocol: NaNO₂-Catalyzed Synthesis of 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione [10]

-

Starting Material: Cyclopentenone-MBH acetate with a phenyl substituent.

-

Reagents and Conditions: The MBH acetate is treated with sodium nitrite (NaNO₂) under mild conditions.

-

Reaction Pathway: The reaction proceeds through a dimeric cyclization and subsequent oxidative aromatization.

-

Yield: Moderate yields are generally obtained. For the 4,8-diphenyl derivative, a yield of 57% has been reported.[10]

Table: Comparison of Synthetic Routes to s-Indacene-1,5-diones

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Classical electrophilic aromatic substitution | Well-established, utilizes simple starting materials | Often requires harsh conditions, may have regioselectivity issues |

| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation | Good for complex ring closures | Requires transition metal catalyst, potential for catalyst poisoning |

| NaNO₂-Catalyzed Transformation | Metal-free, utilizes MBH acetates | Mild conditions, inexpensive catalyst, operational simplicity | Moderate yields, substrate scope may be limited |

Cycloaddition Strategies: An Emerging Frontier

While less common, cycloaddition reactions represent a potential pathway to the s-indacene core.[10] These reactions are powerful tools for the rapid construction of cyclic systems with good stereocontrol.[12] The application of cycloaddition reactions, such as [4+2] cycloadditions of arylacetylenes, has been sporadically reported for the synthesis of s-indacene-1,5-diones.[10] Further exploration and development in this area could lead to more efficient and versatile synthetic routes to the s-indacene framework.

Conclusion and Future Outlook

The synthesis of the s-indacene core has evolved significantly, with modern methodologies offering greater precision and control over the final molecular architecture. The modular synthesis of hexaaryl-s-indacenes stands out as a particularly powerful strategy for creating functional materials with tailored electronic properties.[2][5] Similarly, the development of mild, metal-free catalytic methods for the synthesis of s-indacene-1,5-diones provides a more sustainable and accessible route to these valuable building blocks.[10][11]

Future research in this field will likely focus on the development of even more efficient and atom-economical synthetic methods. The exploration of novel catalytic systems and the application of a broader range of cycloaddition reactions hold promise for expanding the synthetic toolbox for accessing the s-indacene core. As our understanding of the relationship between the structure and properties of s-indacene derivatives deepens, so too will our ability to design and synthesize next-generation materials for a wide array of applications, from organic electronics to drug discovery.

References

-

Barlow, S., & O'Hare, D. (1996). Synthesis of Dihydrooctamethyl-s-indacene: Synthesis and Structures of Organometallic Derivatives. Organometallics, 15(16), 3483–3485. [Link]

-

Barlow, S., Cary, D. R., Drewitt, M. J., & O'Hare, D. (1997). Synthesis and structures of organometallic derivatives of 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene. Journal of the Chemical Society, Dalton Transactions, (21), 3867–3878. [Link]

-

Chen, Y.-C., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. [Link]

-

Li, J., et al. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Molecules, 30(4), 86. [Link]

-

Papanastasiou, M., et al. (2018). Diazuleno-s-indacene Diradicaloids: Synthesis, Properties and Local (Anti)Aromaticity Shift from Neutral to Dicationic State. Angewandte Chemie International Edition, 57(42), 13733-13737. [Link]

-

Poranne, R., et al. (2024). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science, 15(43), 16235-16243. [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structures of organometallic derivatives of 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Privileged Scaffold: A Technical Guide to the Formation of Tetrahydro-s-indacen-1-ones

Foreword: The Architectural Significance of Tetrahydro-s-indacen-1-ones in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the tetrahydro-s-indacen-1-one core has emerged as a "privileged scaffold"—a structural motif capable of interacting with a variety of biological targets, thereby serving as a versatile template for the development of new therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced potency and selectivity. This guide, intended for researchers, scientists, and drug development professionals, delves into the fundamental mechanisms that govern the formation of this crucial heterocyclic system. By understanding the underlying chemical principles, we can better harness and innovate upon these synthetic pathways to accelerate the discovery of next-generation therapeutics.

I. The Principal Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed strategy for the construction of the tetrahydro-s-indacen-1-one skeleton is the intramolecular Friedel-Crafts acylation. This powerful cyclization reaction is a cornerstone in the synthesis of polycyclic ketones and is particularly well-suited for forming the fused ring system of our target molecule.[1][2][3]

Causality Behind the Choice: Why Friedel-Crafts Acylation Prevails

The intramolecular nature of this reaction offers significant advantages. By tethering the acylating agent and the aromatic ring within the same molecule, the entropic barrier to reaction is significantly lowered, facilitating cyclization that might be challenging in an intermolecular context.[1] This proximity effect enhances reaction efficiency and often leads to higher yields. Furthermore, the resulting acylated product is a ketone, which is less reactive than the starting acyl halide or anhydride, thus preventing the common issue of polysubstitution often encountered in Friedel-Crafts alkylations.[4]

The Mechanistic Blueprint: A Step-by-Step Dissection

The formation of tetrahydro-s-indacen-1-ones via intramolecular Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The journey from a suitable precursor, typically a substituted phenylpropanoic acid or its corresponding acyl halide, to the final tricyclic ketone involves several key steps:

-

Generation of the Acylium Ion: The reaction is initiated by a Lewis acid or a strong Brønsted acid catalyst. In the case of an acyl halide, the Lewis acid (e.g., AlCl₃, FeCl₃, NbCl₅) coordinates to the halogen atom, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic acylium ion.[3][4] If a carboxylic acid is used, a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid can both protonate the carbonyl oxygen and facilitate the loss of water to generate the acylium ion.[2][5]

-

Electrophilic Attack: The electron-rich aromatic ring of the precursor molecule then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: To restore the energetically favorable aromaticity of the ring, a proton is eliminated from the carbon atom that was attacked by the acylium ion. This proton is typically removed by the conjugate base of the acid catalyst.

-

Product Formation: The final step is the liberation of the tetrahydro-s-indacen-1-one product and the regeneration of the catalyst.

Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.

II. An Alternative Route: The Nazarov Cyclization

While the Friedel-Crafts acylation represents a more direct approach, the Nazarov cyclization offers a valuable alternative for the synthesis of the five-membered ring of the tetrahydro-s-indacen-1-one core.[6][7][8] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6][7]

Strategic Considerations for Employing the Nazarov Cyclization

The Nazarov cyclization becomes particularly relevant when the desired substitution pattern on the indacenone core is more readily accessible through a divinyl ketone precursor. This pathway allows for the construction of the five-membered ring with a pre-installed double bond, which can be a useful handle for further functionalization.

Unraveling the Mechanism: A Pericyclic Cascade

The mechanism of the Nazarov cyclization is a fascinating example of a pericyclic reaction, governed by the principles of orbital symmetry.[4]

-

Activation and Cation Formation: Similar to the Friedel-Crafts reaction, the Nazarov cyclization is initiated by a Lewis or Brønsted acid. The acid coordinates to the carbonyl oxygen of the divinyl ketone, which promotes the formation of a pentadienyl cation.[6][7]

-

4π-Electrocyclization: The key step is a thermally allowed, conrotatory 4π-electrocyclic ring closure of the pentadienyl cation. This process, dictated by the Woodward-Hoffmann rules, leads to the formation of an oxyallyl cation intermediate.[6]

-

Elimination and Tautomerization: The oxyallyl cation then undergoes elimination of a proton to form a cyclopentenone enol. Subsequent tautomerization yields the final cyclopentenone product.[6]

Figure 2: The Nazarov Cyclization Pathway.

III. Stereochemical Implications: A Critical Consideration for Drug Design

For applications in drug development, the stereochemistry of the tetrahydro-s-indacen-1-one core is of utmost importance, as different enantiomers or diastereomers can exhibit vastly different biological activities.

-

Intramolecular Friedel-Crafts Acylation: If the precursor molecule contains a chiral center, the intramolecular Friedel-Crafts acylation can proceed with a degree of diastereoselectivity. The facial selectivity of the electrophilic attack on the aromatic ring can be influenced by the existing stereocenter, leading to a preference for one diastereomer over the other. The use of chiral Lewis acids can also induce enantioselectivity in these cyclizations.

-

Nazarov Cyclization: The stereochemical outcome of the Nazarov cyclization is determined by the conrotatory nature of the electrocyclization. The substituents on the vinyl groups can influence the direction of this rotation, a phenomenon known as torquoselectivity. By carefully designing the substrate or using chiral catalysts, it is possible to control the absolute stereochemistry of the newly formed stereocenters.[4]

IV. Experimental Protocol: A Representative Synthesis via Intramolecular Friedel-Crafts Acylation

The following protocol provides a general methodology for the synthesis of a tetrahydro-s-indacen-1-one derivative using an intramolecular Friedel-Crafts acylation.

Reaction: Synthesis of a 1-Indanone Derivative[5]

Materials:

-

3-Phenylpropanoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, place 3-phenylpropanoic acid.

-

Add polyphosphoric acid to the flask. Note: PPA is highly viscous and should be handled with care.

-

Heat the mixture to 100°C with efficient stirring for 1 hour.

-

Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-indanone can be purified by column chromatography on silica gel or by vacuum distillation.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. An efficient and green synthesis of 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 7. Nazarov Cyclization [organic-chemistry.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

exploratory reactions of 4-nitro-tetrahydro-s-indacenone

An In-Depth Technical Guide to the Exploratory Reactions of 4-nitro-tetrahydro-s-indacenone

Abstract

The s-indacene core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and tunable electronic properties.[1][2] The derivative, 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, represents a pivotal starting material for the synthesis of novel compound libraries.[3] Its strategic placement of a nitro group and a ketone offers orthogonal chemical handles for diverse functionalization. This guide provides a comprehensive exploration of the key reactive sites of this molecule, detailing field-proven protocols and the underlying chemical principles that govern these transformations. We will delve into the reduction of the aromatic nitro group, reactions at the ketone carbonyl, and potential modifications to the aromatic core, providing researchers with a validated roadmap for generating novel derivatives for drug discovery and development programs.

The Strategic Importance of the Nitro Group: Conversion to a Versatile Amine

The transformation of an aromatic nitro group into a primary amine is one of the most powerful strategies in medicinal chemistry. It converts a strongly electron-withdrawing, relatively inert group into a versatile nucleophilic handle suitable for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination. The choice of reduction methodology is critical and is dictated by the presence of other functional groups and desired chemoselectivity.

Key Reductive Methodologies: A Comparative Analysis

Several robust methods exist for the reduction of aromatic nitro groups.[4] The optimal choice depends on factors such as substrate tolerance, scalability, and cost.

| Methodology | Reagents & Conditions | Selectivity & Tolerance | Advantages | Limitations | Reference |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni, RT-50°C, various solvents (EtOH, EtOAc) | High efficiency but can reduce other functionalities (alkenes, ketones, nitriles). Risk of dehalogenation. | Clean reaction, high yields, simple workup (catalyst filtration). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. Not ideal for substrates with sensitive reducible groups. | [5][6] |

| Béchamp Reduction | Fe powder, HCl or AcOH, reflux | Generally good tolerance for esters and halides. | Cost-effective, uses readily available reagents, industrially scalable. | Requires stoichiometric amounts of metal, generates significant iron oxide waste, and requires strongly acidic conditions. | [7][8][9] |

| Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/Organic co-solvent (e.g., THF, DMF), RT-60°C | Excellent chemoselectivity; tolerates ketones, esters, aldehydes, and halides. | Mild, metal-free conditions, simple procedure, highly selective for the nitro group. | Reaction can be exothermic; dithionite stability can be an issue in strongly acidic media. | [10][11][12] |

Mechanism Snapshot: Nitro to Amine Transformation

The reduction of a nitroarene to an aniline proceeds through a series of two-electron reduction steps, involving nitroso and hydroxylamine intermediates. While the specific electron source differs between methods, this general pathway is conserved.[4]

Caption: General pathway for nitro group reduction.

Protocol 1: Chemoselective Reduction with Sodium Dithionite

This protocol is recommended for the 4-nitro-tetrahydro-s-indacenone core due to its exceptional chemoselectivity, which preserves the ketone functionality. The mechanism involves a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species generated from dithionite in aqueous media.[10][13]

Workflow Diagram:

Caption: Experimental workflow for dithionite reduction.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-tetrahydro-s-indacenone in a 1:1 mixture of methanol and water.

-

Reagent Preparation: In a separate beaker, dissolve 3.0-4.0 equivalents of sodium dithionite (Na₂S₂O₄) in water.

-

Addition: With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound. The reaction can be exothermic and may require an ice bath to maintain the temperature below 40°C.[10]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, dilute the reaction mixture with water. Extract the product with an organic solvent such as ethyl acetate (3x).[10]

-

Isolation: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 4-amino-tetrahydro-s-indacenone by flash column chromatography on silica gel.

Exploring the Carbonyl: A Gateway to Structural Complexity

The ketone at the C1 position of the indacenone core is an electrophilic center ripe for nucleophilic attack.[14][15] This functionality allows for the introduction of diverse substituents and the modulation of the molecule's three-dimensional shape, which is a critical aspect of drug design.

Protocol 2: Nucleophilic Addition of an Organometallic Reagent

The addition of a Grignard or organolithium reagent is a classic and highly effective method for forming a new carbon-carbon bond and converting the ketone into a tertiary alcohol. This transformation significantly increases molecular complexity and provides a new hydrogen-bond donor.

Reaction Scheme:

Caption: Nucleophilic addition at the carbonyl center.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 4-nitro-tetrahydro-s-indacenone (or its amino-analogue) in anhydrous THF. Cool the solution to 0°C in an ice bath.

-

Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

-

Extraction & Isolation: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the resulting tertiary alcohol by column chromatography.